molecular formula C9H5F5 B599178 1-(Pentafluorophenyl)-1-propene CAS No. 15948-70-6

1-(Pentafluorophenyl)-1-propene

Cat. No. B599178
CAS RN: 15948-70-6
M. Wt: 208.131
InChI Key: ARAOLTCZMIFYMK-UHFFFAOYSA-N
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Description

Pentafluorophenol is the organofluorine compound with the formula C6F5OH . It is a white odorless solid that melts just above room temperature . With a pKa of 5.5, it is one of the most acidic phenols . It is used to prepare pentafluorophenyl esters, which are active esters useful in peptide synthesis .


Synthesis Analysis

Pentafluorophenol-functional single-chain polymer nanoparticles (SCNPs) were prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . A silica-based stationary phase bonding perfluoroctyl (FC8) was synthesized and characterized through elemental analysis and solid-state 13C cross-polarization/magic-angle-spinning nuclear magnetic resonance .


Chemical Reactions Analysis

Pentafluorophenol can be used as a reactant to synthesize pentafluorophenyl esters . Tris(pentafluorophenyl)borane is a unique Lewis acid that catalyzes the condensation between hydrosilanes (Si-H) and alkoxysilanes (Si-OR), leading to the formation of siloxane bonds (Si-OSi) with the release of hydrocarbon (R-H) as a byproduct .


Physical And Chemical Properties Analysis

Pentafluorophenol is a solidified mass or fragments in appearance . It has a melting point range of 34 -36 °C and an initial boiling point of 143 °C .

Scientific Research Applications

  • Catalysis and Polymerization:

    • A study showed the use of tris(pentafluorophenyl)boron with MCM-41 for a heterogeneous propene oligomerization catalyst, achieving activity comparable to homogeneous catalysts and producing over 90% 1-alkenes (Kwanten et al., 2003).
    • Another research highlighted the deactivation process and byproduct formation in the metathesis of propene using a silica-supported rhenium alkylidene alkene metathesis catalyst (Leduc et al., 2008).
  • Chemical Reactions and Product Optimization:

    • Research on the decomposition and intramolecular H-transfer isomerization of 1-pentyl radicals showed the formation of ethene and propene as main olefin products, providing insight into the high-temperature behavior of alkyl radicals (Awan et al., 2012).
    • A study focused on optimizing the product spectrum for 1-pentene cracking on ZSM-5 using single-event methodology, aiming to maximize the ratio of propene to ethene (Aretin et al., 2017).
  • Material Science and Engineering:

    • Research on the control of zeolite microenvironment for propene synthesis from methanol demonstrated a strategy to optimize the nature of active sites within zeolite pores, achieving remarkable propene selectivity and stability (Lin et al., 2021).
    • A study on boron nitride as a catalyst for the selective oxidative dehydrogenation of propane to propene revealed high selectivity to propene (77%) and ethene (13%), offering a new approach to propene production (Grant et al., 2016).

Safety And Hazards

Pentafluorophenol is considered hazardous because of oral, dermal and inhalation toxicity and because it causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Pentafluorophenyl-functional SCNPs offer a straightforward method towards SCNP modification and SCNP-protein hybrids, giving access to easily adjustable physicochemical properties and protein mimicry . This could open up new possibilities in the field of bio-inspired materials.

properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-[(E)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5/c1-2-3-4-5(10)7(12)9(14)8(13)6(4)11/h2-3H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAOLTCZMIFYMK-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pentafluorophenyl)-1-propene

Citations

For This Compound
1
Citations
AC Albéniz, P Espinet, YS Lin - Organometallics, 1996 - ACS Publications
The reaction of [Pd(C 6 F 5 )Br(NCMe) 2 ] with the allylic sulfides R 1 SCH 2 CH CH 2 (R 1 = −CH 2 CH CH 2 , Me), n-BuSCHMeCH CH 2 , and n-BuSCH 2 CH CHMe results in insertion …
Number of citations: 42 pubs.acs.org

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